molecular formula C22H26N2O2 B4629709 N-(4-methoxyphenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide

N-(4-methoxyphenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide

Cat. No. B4629709
M. Wt: 350.5 g/mol
InChI Key: OBIRVUANKCYLMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that aim to introduce specific functional groups to achieve desired chemical properties. A study by Yuan Jia-chen (2014) demonstrated the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a related compound, via a one-pot reaction involving 4-methoxyaniline with acryloyl chloride using [bmim]Cl-AlCl3 ionic liquid as a catalyst. This process highlights the innovative approaches used in synthesizing quinoline derivatives, potentially applicable to our compound of interest (Yuan Jia-chen, 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including our compound, is crucial for understanding their chemical behavior and potential applications. Studies on similar compounds reveal the importance of analyzing molecular configurations, crystal structures, and intramolecular interactions. For instance, the work by Shishkina et al. (2018) on a related 1H-pyrrolo[3,2,1-ij]quinoline derivative provided insights into the polymorphic modifications and molecular interactions within the crystal structure, which are essential for understanding the physical and chemical properties of these compounds (Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, leading to a wide range of chemical properties. The study by Duvelleroy et al. (2005) on the synthesis of quinoline-4-carboxylic acid derivatives showcased the reaction mechanisms and the influence of catalysts and conditions on the synthesis outcomes. Such research helps in understanding the reactivity and functionalization possibilities of quinoline compounds (Duvelleroy et al., 2005).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies like that of Shishkina et al. (2018) not only delve into the molecular structure but also discuss the physical properties that are critical for the practical application and handling of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of quinoline derivatives in chemical synthesis, pharmacology, and materials science. The exploration of novel quinoline derivatives, as discussed by Sai Li et al. (2013) and Shunguang Zhou et al. (2014), highlights the ongoing research in enhancing the chemical properties of these compounds for various applications (Sai Li et al., 2013); (Shunguang Zhou et al., 2014).

Scientific Research Applications

Diuretic Properties and Hypertension Remedy

Research has identified polymorphic modifications of a related quinoline carboxamide derivative, showcasing strong diuretic properties. This compound has potential as a new remedy for hypertension. Two polymorphic forms were discovered, differing in crystal packing and organizational levels, which could influence the compound's effectiveness and stability (Shishkina et al., 2018).

Antimicrobial Activity

Another study focused on the synthesis and characterization of new quinoxaline 1,4-di-N-oxide derivatives, including compounds structurally similar to the specified quinolinecarboxamide, showing significant antibacterial and antifungal activities. The antimicrobial efficacy, particularly against Aspergillus fumigatus and Streptococcus pneumonia, highlights the potential of these derivatives in treating infections (Soliman, 2013).

Polymer Science Application

In polymer science, a quinoxaline moiety-containing aromatic diamine was synthesized starting from 4-methoxybenzaldehyde, leading to the creation of new polyamides with excellent thermal stability. These materials, characterized by their solubility in polar aprotic solvents and high glass transition temperatures, could be utilized in various high-performance applications, showcasing the versatility of quinoline derivatives in materials engineering (Patil et al., 2011).

Synthetic Chemistry and Catalysis

In the realm of synthetic chemistry and catalysis, quinoline derivatives have been used as ligands in rhodium-catalyzed asymmetric hydrogenation reactions. These compounds, including variants of the quinoline structure, have demonstrated excellent enantioselectivities and catalytic activities, making them valuable for producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

properties

IUPAC Name

N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-14-11-19-16(3)13-22(4,5)24(20(19)12-15(14)2)21(25)23-17-7-9-18(26-6)10-8-17/h7-13H,1-6H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIRVUANKCYLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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